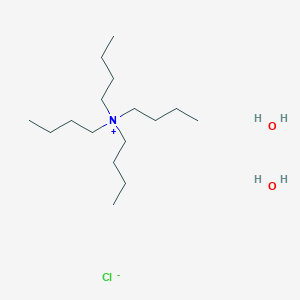
Tetrabutylammonium chloride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium chloride dihydrate is an organic compound with the formula [(CH₃CH₂CH₂CH₂)₄N]Cl·2H₂O. It is a quaternary ammonium salt of chloride and appears as a white, water-soluble solid. This compound is often used as a phase transfer catalyst and a source of chloride ions in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium chloride dihydrate can be synthesized through the reaction of tetrabutylammonium hydroxide with hydrochloric acid. The reaction is typically carried out in an aqueous medium, followed by crystallization to obtain the dihydrate form. The reaction can be represented as follows:
[(CH3CH2CH2CH2)4N]OH+HCl→[(CH3CH2CH2CH2)4N]Cl+H2O
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and drying under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium chloride dihydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Phase Transfer Catalysis: It facilitates the transfer of reactants between different phases, enhancing the rate of reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, cyanide ions, and alkoxide ions.
Solvents: Reactions are often carried out in polar solvents such as water or alcohols.
Temperature: Mild to moderate temperatures are typically used to maintain the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with hydroxide ions can produce tetrabutylammonium hydroxide .
Scientific Research Applications
Chemistry
Tetrabutylammonium chloride dihydrate is widely used as a phase transfer catalyst in organic synthesis. It facilitates reactions by transferring reactants between immiscible phases, thereby increasing reaction rates and yields .
Biology and Medicine
In biological research, it is used to study ion transport and membrane permeability. Its ability to form complexes with various ions makes it useful in investigating cellular processes .
Industry
In the industrial sector, this compound is used in the production of other tetrabutylammonium salts, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
Tetrabutylammonium chloride dihydrate exerts its effects primarily through its role as a phase transfer catalyst. It facilitates the transfer of ions and molecules between different phases, thereby enhancing the rate of chemical reactions. The molecular targets include various nucleophiles and electrophiles, and the pathways involved are typically those of nucleophilic substitution and ion exchange .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium bromide: Similar in structure but contains a bromide ion instead of a chloride ion.
Tetrabutylammonium iodide: Contains an iodide ion and is used in similar applications as a phase transfer catalyst.
Tetrabutylammonium fluoride: Used as a desilylation reagent in organic synthesis.
Uniqueness
Tetrabutylammonium chloride dihydrate is unique due to its high solubility in water and its effectiveness as a phase transfer catalyst. Compared to its bromide and iodide counterparts, it is less hygroscopic, making it easier to handle and store .
Properties
Molecular Formula |
C16H40ClNO2 |
|---|---|
Molecular Weight |
313.9 g/mol |
IUPAC Name |
tetrabutylazanium;chloride;dihydrate |
InChI |
InChI=1S/C16H36N.ClH.2H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;1H;2*1H2/q+1;;;/p-1 |
InChI Key |
WNJBQALVBHDKOM-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


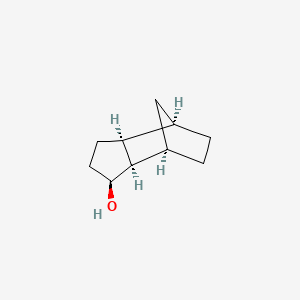
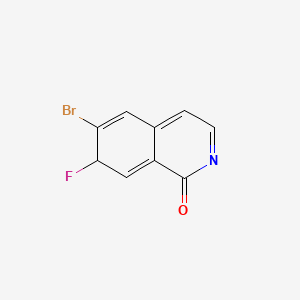
![Octasodium;4-[[3-[[2,4-bis(oxidoperoxysulfanyl)phenyl]carbamoyl]-5-[[3-[[2,4-bis(oxidoperoxysulfanyl)phenyl]carbamoyl]-5-[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzene-1,3-disulfonate](/img/structure/B12333618.png)

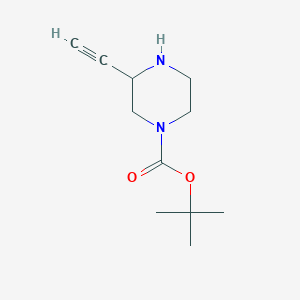
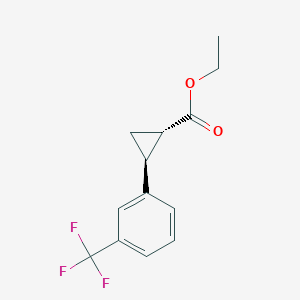
![3-{4-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}-1,3-thiazolane-4-carboxylic acid](/img/structure/B12333634.png)
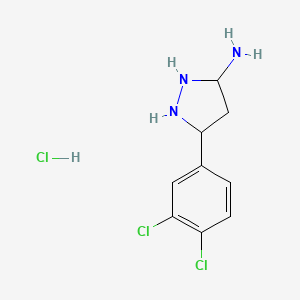
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B12333643.png)

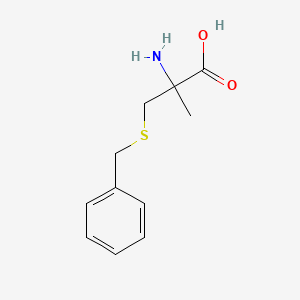
![ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B12333660.png)
![2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12333661.png)
![5-(trifluoromethyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12333665.png)
